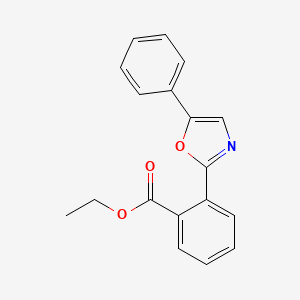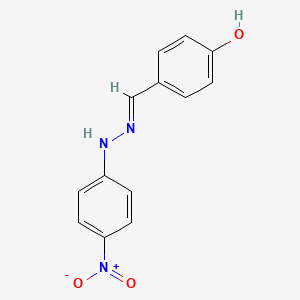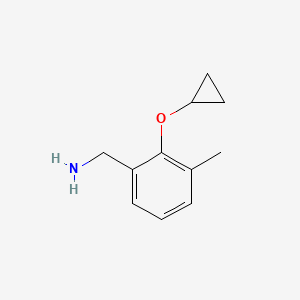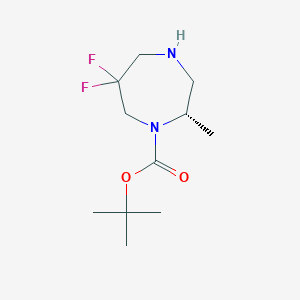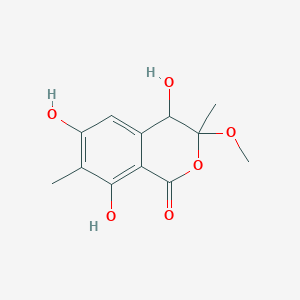
4,6,8-Trihydroxy-3-methoxy-3,7-dimethylisochroman-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6,8-Trihydroxy-3-methoxy-3,7-dimethylisochroman-1-one is a complex organic compound belonging to the class of isochromans It is characterized by its unique structure, which includes multiple hydroxyl groups and a methoxy group attached to a dimethylated isochroman ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,8-Trihydroxy-3-methoxy-3,7-dimethylisochroman-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isochroman Ring: The initial step involves the formation of the isochroman ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a phenol derivative, with an aldehyde or ketone under acidic conditions.
Hydroxylation: The introduction of hydroxyl groups at specific positions on the isochroman ring can be accomplished through hydroxylation reactions. This often involves the use of oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
4,6,8-Trihydroxy-3-methoxy-3,7-dimethylisochroman-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups, leading to the formation of simpler hydrocarbons.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, osmium tetroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
4,6,8-Trihydroxy-3-methoxy-3,7-dimethylisochroman-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s hydroxyl and methoxy groups make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant properties. It may have applications in treating oxidative stress-related diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 4,6,8-Trihydroxy-3-methoxy-3,7-dimethylisochroman-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6,8-Trihydroxy-7-methoxy-3-methyl-3,4-dihydroisochromen-1-one
- 2,5,7-Trihydroxy-6,8-Dimethyl-3-(4’-Methoxybenzyl)Chroman-4-One
Uniqueness
4,6,8-Trihydroxy-3-methoxy-3,7-dimethylisochroman-1-one is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. Its dimethylated isochroman ring structure sets it apart from other similar compounds, making it a valuable molecule for various applications.
Eigenschaften
Molekularformel |
C12H14O6 |
|---|---|
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
4,6,8-trihydroxy-3-methoxy-3,7-dimethyl-4H-isochromen-1-one |
InChI |
InChI=1S/C12H14O6/c1-5-7(13)4-6-8(9(5)14)11(16)18-12(2,17-3)10(6)15/h4,10,13-15H,1-3H3 |
InChI-Schlüssel |
JFNJJCWJWUOTOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C2C(C(OC(=O)C2=C1O)(C)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3aR,3bR,4aS,5S,5aS)-3b-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-hexahydrobicyclo[3.1.0]hex-1(5)-eno[3,2-d][1,3]dioxol-5-ol](/img/structure/B14803463.png)
![tert-butyl N-[2-[(3-chlorophenyl)methoxy]cyclohexyl]carbamate](/img/structure/B14803468.png)
![2-({[(2E)-3-(4-methylphenyl)prop-2-enoyl]carbamothioyl}amino)benzamide](/img/structure/B14803473.png)
